![molecular formula C21H23NO5 B4164579 1-{4-[2-(benzyloxy)phenoxy]butoxy}-2,5-pyrrolidinedione](/img/structure/B4164579.png)
1-{4-[2-(benzyloxy)phenoxy]butoxy}-2,5-pyrrolidinedione
Description
The compound “1-{4-[2-(benzyloxy)phenoxy]butoxy}-2,5-pyrrolidinedione” is a type of boronic acid derivative . Boronic acids are commonly studied in organic chemistry and have been used as building blocks and synthetic intermediates . They were first synthesized in 1860 by Edward Frankland .
Synthesis Analysis
The synthesis of boronic acids and their derivatives has been a topic of interest in medicinal chemistry . Protodeboronation of alkyl boronic esters is a method that has been developed for the synthesis of such compounds . This process involves a radical approach and can be applied to 1°, 2°, and 3° alkyl boronic esters .Chemical Reactions Analysis
The chemical reactions involving this compound can be quite complex. For instance, 1° benzylic halides typically react via an SN2 pathway, while 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .Future Directions
The study of boronic acids and their derivatives, including “1-{4-[2-(benzyloxy)phenoxy]butoxy}-2,5-pyrrolidinedione”, is a promising area in medicinal chemistry. The introduction of the boronic acid group to bioactive molecules has been shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities . Therefore, it’s likely that research in this area will continue to grow in the future.
properties
IUPAC Name |
1-[4-(2-phenylmethoxyphenoxy)butoxy]pyrrolidine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO5/c23-20-12-13-21(24)22(20)27-15-7-6-14-25-18-10-4-5-11-19(18)26-16-17-8-2-1-3-9-17/h1-5,8-11H,6-7,12-16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHUKJFWNVRTLMF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OCCCCOC2=CC=CC=C2OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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